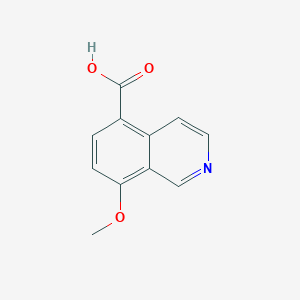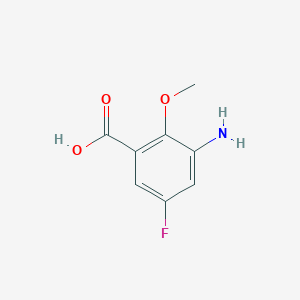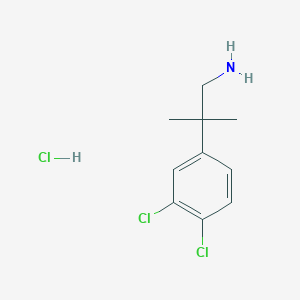
Bromo-PEG2-THP
Descripción general
Descripción
Bromo-PEG2-THP, also known as 2-[2-(2-Bromoethoxy)ethoxy]tetrahydro-2H-pyran, is a compound with the molecular formula C9H17BrO3 and a molecular weight of 253.13 g/mol . This compound is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to selectively degrade target proteins by leveraging the ubiquitin-proteasome system within cells .
Mecanismo De Acción
Target of Action
Bromo-PEG2-THP, also known as 2-[2-(2-Bromoethoxy)ethoxy]tetrahydro-2H-pyran, is primarily used as a linker in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . The primary targets of this compound are the E3 ubiquitin ligases and the target proteins .
Mode of Action
This compound acts as a bridge between two different ligands in a PROTAC molecule . One ligand binds to an E3 ubiquitin ligase, and the other ligand binds to the target protein . This allows the PROTAC to bring the target protein in close proximity to the E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell . By facilitating the degradation of specific target proteins, this compound can influence various downstream effects depending on the function of the degraded protein .
Pharmacokinetics
As a peg-based compound, it is expected to have good solubility and stability . These properties can enhance the bioavailability of the PROTACs synthesized using this compound .
Result of Action
The result of this compound’s action is the selective degradation of target proteins . This can lead to various molecular and cellular effects, depending on the function of the degraded protein . For example, if the target protein is a key player in a disease pathway, its degradation could potentially halt or reverse the progression of the disease .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the pH and temperature of the cellular environment can affect the stability and efficacy of the PROTACs synthesized using this compound . Additionally, the presence of other molecules in the cell can also influence the interaction between the PROTAC and its targets .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bromo-PEG2-THP can be synthesized through a multi-step process involving the reaction of tetrahydropyran with ethylene glycol and subsequent bromination. The general synthetic route involves:
Formation of PEG2-THP: Tetrahydropyran is reacted with ethylene glycol in the presence of an acid catalyst to form PEG2-THP.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through techniques such as distillation or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Bromo-PEG2-THP undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromo group in this compound can be substituted by nucleophiles such as amines, thiols, or alcohols, forming new compounds with different functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, often at elevated temperatures to increase reaction rates.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the nucleophile used. For example, reacting this compound with an amine would yield a PEG2-THP-amine derivative, while reaction with a thiol would produce a PEG2-THP-thiol derivative .
Aplicaciones Científicas De Investigación
Bromo-PEG2-THP has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the selective degradation of target proteins.
Biology: Employed in the study of protein-protein interactions and the development of targeted therapies.
Medicine: Utilized in drug discovery and development, especially in the design of novel therapeutic agents.
Industry: Applied in the production of specialized chemicals and materials, including polymers and surfactants.
Comparación Con Compuestos Similares
Similar Compounds
Bromo-PEG1-CH2COOH: Another PEG-based linker with a shorter chain length.
Bromo-PEG8-azide: A PEG-based linker with an azide functional group.
Bromo-PEG6-azide: Similar to Bromo-PEG8-azide but with a shorter chain length.
Uniqueness
Bromo-PEG2-THP is unique due to its specific chain length and functional groups, which provide optimal properties for use in PROTACs. Its tetrahydropyran moiety offers additional stability and solubility, making it a preferred choice for certain applications .
Propiedades
IUPAC Name |
2-[2-(2-bromoethoxy)ethoxy]oxane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17BrO3/c10-4-6-11-7-8-13-9-3-1-2-5-12-9/h9H,1-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFIBMWVYNLIJBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCOCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Ethyl 2-{2-[(2,6-dichlorophenyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B3105047.png)

![Ethyl 2-{2-[(5-chloro-2-methoxyphenyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B3105055.png)
![2-[2-(Dimethylamino)ethoxy]benzaldehyde hydrochloride](/img/structure/B3105063.png)





